N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14973039
Molecular Formula: C24H22ClN5O3
Molecular Weight: 463.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClN5O3 |
|---|---|
| Molecular Weight | 463.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H22ClN5O3/c25-19-8-2-1-6-15(19)13-27-23(31)17-12-18-22(28-20-9-3-4-10-29(20)24(18)32)30(21(17)26)14-16-7-5-11-33-16/h1-4,6,8-10,12,16,26H,5,7,11,13-14H2,(H,27,31) |
| Standard InChI Key | VZWDLADTSKJXFR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Introduction
Structural Overview
-
Molecular Formula: C24H25ClN4O3
-
Molecular Weight: Approximately 460 g/mol (exact value depends on isotopic composition).
-
IUPAC Name: N-[(2-chlorophenyl)methyl]-6-imino-2-oxo-7-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.
-
Structure:
-
The compound contains a tricyclic core with a triazine ring fused to other heterocyclic systems.
-
Functional groups include:
-
An imino group (-C=NH).
-
A carboxamide group (-CONH).
-
A chlorophenyl substituent.
-
An oxolane (tetrahydrofuran) ring.
-
-
Synthesis Pathways
The synthesis of this compound likely involves the following steps:
-
Formation of the triazine core through cyclization reactions involving nitrogen-containing precursors.
-
Functionalization with the chlorophenylmethyl group via nucleophilic substitution.
-
Introduction of the oxolane ring through alkylation reactions.
These steps require precise control of reaction conditions to ensure regioselectivity and minimize by-products.
Biological Activity
While specific data on this compound is unavailable in the provided resources, similar triazine-based compounds often exhibit:
-
Antimicrobial Activity: Effective against bacterial and fungal pathogens due to their ability to disrupt cell wall synthesis.
-
Anticancer Potential: Triazine derivatives have been explored for their role as DNA intercalators or enzyme inhibitors.
-
Enzyme Inhibition: The presence of an imino group may allow interaction with active sites of enzymes.
Further studies are required to confirm these activities for this specific compound.
Potential Applications
-
Pharmaceutical Development:
-
As a lead compound for designing drugs targeting infectious diseases or cancer.
-
Possible use as an enzyme inhibitor in metabolic disorders.
-
-
Material Science:
-
Its stable tricyclic structure could make it useful in polymer synthesis or as a precursor for advanced materials.
-
Computational Data
-
Theoretical calculations suggest moderate stability due to conjugation within the tricyclic system.
-
Docking studies could explore its binding affinity to biological targets such as kinases or receptors.
Challenges and Future Directions
-
Synthesis Challenges:
-
Multi-step synthesis increases the risk of low yields and impurities.
-
Functional group compatibility during reactions needs optimization.
-
-
Research Gaps:
-
Lack of experimental data on pharmacokinetics and toxicity.
-
Need for structural analogs to improve activity profiles.
-
-
Future Work:
-
Conducting high-throughput screening for biological activity.
-
Exploring derivatives with modified substituents for enhanced solubility and potency.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume